molecular formula C9H10N4 B13808721 Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone

Cat. No.: B13808721
M. Wt: 174.20 g/mol
InChI Key: VYAHNLLJQQPSGV-WTDSWWLTSA-N
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Description

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone typically involves the condensation of acetaldehyde with 1H-benzo[D]imidazol-2-ylhydrazine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Acetaldehyde} + \text{1H-benzo[D]imidazol-2-ylhydrazine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[D]imidazol-2-ylhydrazine: A precursor in the synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone.

    Acetaldehyde: Another precursor used in the synthesis.

    Other Imidazole Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H10N4/c1-2-10-13-9-11-7-5-3-4-6-8(7)12-9/h2-6H,1H3,(H2,11,12,13)/b10-2+

InChI Key

VYAHNLLJQQPSGV-WTDSWWLTSA-N

Isomeric SMILES

C/C=N/NC1=NC2=CC=CC=C2N1

Canonical SMILES

CC=NNC1=NC2=CC=CC=C2N1

Origin of Product

United States

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